molecular formula C17H18O7 B5730162 methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B5730162
M. Wt: 334.3 g/mol
InChI Key: XEBWIQZQGZUCIO-UHFFFAOYSA-N
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Description

Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative featuring a chromen-2-one core substituted at positions 3, 4, 7, and 7. Its structure includes:

  • A methyl acetate group at position 3.
  • Methyl groups at positions 4 and 8.
  • A 2-methoxy-2-oxoethoxy chain at position 5.

This compound is structurally related to bioactive coumarins, which are known for applications in pharmaceuticals and agrochemicals due to their antimicrobial, antioxidant, and anti-inflammatory properties . While direct bioactivity data for this specific compound is unavailable in the provided evidence, its synthesis likely follows methods analogous to other chromone derivatives, such as acid-catalyzed esterification or nucleophilic substitution at the hydroxyl position .

Properties

IUPAC Name

methyl 2-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-9-11-5-6-13(23-8-15(19)22-4)10(2)16(11)24-17(20)12(9)7-14(18)21-3/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBWIQZQGZUCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base like potassium carbonate.

    Esterification: The esterification of the chromen-2-one derivative with chloroacetic acid in the presence of a base such as triethylamine leads to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents at position 7 or ester groups:

Compound Name Substituent at Position 7 Ester Group Key Structural Differences Reference
Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate (Target) 2-Methoxy-2-oxoethoxy Methyl Reference compound
Methyl {7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 2-(3-Methoxyphenyl)-2-oxoethoxy Methyl Phenyl group in ethoxy chain
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 3-Fluorobenzyloxy Methyl Bulky fluorinated benzyl group
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Chromen-6-yl oxy Ethyl Ethyl ester; substitution at position 6
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (Precursor) Hydroxy Methyl Lack of ethoxy chain at position 7
Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2-methoxy-2-oxoethoxy group at position 7 enhances polarity compared to the 3-fluorobenzyloxy group in , which increases lipophilicity due to the aromatic ring.
  • The precursor (hydroxy group at position 7) is less stable under acidic conditions but serves as a synthetic intermediate .

Ester Group Influence :

  • Ethyl esters (e.g., ) may exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability.

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Precursor (Hydroxy) 3-Fluorobenzyl Analog
Molecular Weight ~376.3 g/mol ~318.3 g/mol ~384.3 g/mol
Solubility (Polarity) Moderate (ester groups) High (hydroxy group) Low (aromatic substituent)
Stability Stable under neutral conditions Prone to oxidation High (fluorine stabilizes)

Biological Activity

Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H20O7C_{18}H_{20}O_7 and features a chromenone core with various functional groups that contribute to its biological properties. The structural complexity allows for interactions with multiple biological targets.

PropertyValue
Molecular FormulaC18H20O7C_{18}H_{20}O_7
IUPAC NameThis compound
Molecular Weight348.35 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various cellular pathways. Research indicates that it may exhibit antioxidant , anticancer , and anti-inflammatory properties:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways such as NF-kB and p53. For instance, it has shown significant cytotoxic effects against HeLa cancer cell lines with an IC50 value of approximately 4.38 µg/mL, which is comparable to conventional chemotherapeutic agents like Doxorubicin .
  • Anti-inflammatory Effects : The compound has been reported to decrease the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Antioxidant Activity Study

A study evaluated the antioxidant capacity using DPPH and ABTS radical scavenging assays. The results indicated that the compound exhibited significant antioxidant activity, comparable to established antioxidants like Vitamin C .

Anticancer Activity Study

In vitro studies on HeLa cells revealed that treatment with this compound led to a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis markers and decreased proliferation signals .

Anti-inflammatory Activity Study

Research on LPS-stimulated macrophages indicated that the compound effectively modulated inflammatory responses by upregulating Nrf2 and HO-1 expression levels while downregulating pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

To contextualize the activity of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-y]acetate, it is beneficial to compare it with similar compounds:

Compound NameAntioxidant Activity (IC50)Anticancer Activity (IC50)Anti-inflammatory Activity
Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-y]acetate10.59 µg/mL4.38 µg/mLSignificant
Curcumin15 µg/mL5 µg/mLModerate
Quercetin12 µg/mL6 µg/mLHigh

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